Ziconotide binding affinity for Cav2.2 alpha-1B subunit
Ziconotide binding affinity for Cav2.2 alpha-1B subunit
Technical Monograph: Ziconotide Binding Dynamics at the Cav2.2 Subunit
Executive Summary
Ziconotide (Prialt®), a synthetic equivalent of the cone snail peptide
Molecular Mechanism: Orthosteric Pore Blockade
The efficacy of Ziconotide is derived from its ability to physically occlude the ion permeation pathway of the Cav2.2 channel. This interaction is distinct from small-molecule inhibitors (e.g., gabapentinoids) that bind to auxiliary subunits (
Structural Coordination
Cryo-electron microscopy (Cryo-EM) studies reveal that Ziconotide lodges in the outer vestibule of the channel pore. The peptide does not penetrate the transmembrane region but "caps" the pore entrance.
-
Primary Interaction Site: The peptide interacts with the selectivity filter and the Extracellular Loops (ECLs) of domains II, III, and IV of the
subunit. -
Critical Residues: The toxin's Arg10 and Tyr13 residues are essential for high-affinity binding, forming electrostatic and hydrophobic contacts with the channel's electronegative pockets.
-
State Independence: A defining feature of Ziconotide is its lack of use-dependence. Unlike local anesthetics that prefer the open or inactivated state, Ziconotide binds with equal affinity to the resting, open, and inactivated states . This results in a tonic block that is not relieved by hyperpolarization.
Mechanism of Action Diagram
The following diagram illustrates the steric occlusion pathway and the lack of state-dependent modulation.
Figure 1: Mechanism of Ziconotide blockade showing direct pore occlusion and state-independent binding.
Quantitative Binding Kinetics
Ziconotide exhibits picomolar affinity for the Cav2.2 channel, making it one of the most potent ion channel blockers known. The dissociation constant (
Comparative Affinity Data
| Parameter | Value Range | Experimental Context | Significance |
| 10 – 100 pM | Radioligand binding ( | Indicates extremely tight binding; essentially irreversible on physiological timescales. | |
| 0.5 – 2.0 nM | Whole-cell patch clamp (HEK293 expressing human Cav2.2) | Functional potency is slightly lower than binding affinity due to assay conditions (e.g., voltage protocols). | |
| Selectivity Ratio | > 1000-fold | vs. Cav2.1 (P/Q-type) and Cav1.2 (L-type) | Ensures minimal off-target cardiovascular or motor effects. |
| Off-Rate ( | Very Slow | Washout studies | Explains the long duration of action and difficulty in reversing toxicity. |
Critical Insight: The discrepancy between
(~50 pM) and(~1 nM) is often attributed to the "receptors per cell" density in overexpression systems or the specific ionic conditions (divalent cation concentration) used in electrophysiology, which can shield the electronegative pore.
Experimental Methodologies
To rigorously validate Ziconotide affinity, researchers employ a dual-approach strategy: Radioligand Binding for direct affinity measurement and Electrophysiology for functional characterization.
Protocol A: Radioligand Binding Assay (Filtration)
This assay measures the physical interaction between Ziconotide and the
Materials:
-
Ligand:
- -conotoxin MVIIA (Specific Activity ~2200 Ci/mmol). -
Tissue: Rat brain synaptosomes or membranes from HEK293 cells stably expressing human Cav2.2.
-
Buffer: 50 mM HEPES (pH 7.4), 0.1% BSA (to prevent peptide adsorption to plastic).
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold sucrose buffer; centrifuge at 100,000 x g to isolate plasma membranes.
-
Incubation: Mix 10-20 µg membrane protein with 10-50 pM
-MVIIA. -
Competition: Add increasing concentrations of non-labeled Ziconotide (
M to M) to define non-specific binding. -
Equilibrium: Incubate for 60-90 minutes at room temperature. Note: Equilibrium is slow due to the slow on-rate.
-
Harvesting: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces non-specific binding of the cationic peptide to the filter.
-
Quantification: Count radioactivity using a gamma counter. Calculate
using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp Electrophysiology
This assay confirms that binding results in functional channel blockade.
Setup:
-
Cells: HEK293 cells co-transfected with Cav2.2 (
), , and subunits. -
Solutions:
-
Extracellular: 10 mM Ba
(Charge carrier), 140 mM TEA-Cl (Blocks K+ channels). -
Intracellular: 120 mM Cs-Aspartate, 10 mM EGTA (Buffers internal Ca2+).
-
Step-by-Step:
-
Giga-seal Formation: Establish a >1 G
seal and break into whole-cell configuration. -
Voltage Protocol: Hold at -80 mV. Depolarize to +10 mV for 20-50 ms every 10-20 seconds.
-
Baseline: Record stable Ba
currents ( ) for 5 minutes. -
Perfusion: Apply Ziconotide via gravity-fed perfusion. Crucial: Use cytochrome C or BSA in the perfusion lines to prevent peptide loss.
-
Measurement: Monitor current rundown. Ziconotide block is time-dependent; wait for steady-state block (can take >10 mins).
-
Analysis: Fit the concentration-response curve to the Hill equation to derive
.
Experimental Workflow Visualization
Figure 2: Parallel workflows for determining physical affinity (Kd) and functional potency (IC50).
Therapeutic & Translational Context
The picomolar affinity of Ziconotide creates a unique therapeutic profile characterized by a narrow therapeutic window .
-
Analgesia: Achieved by blocking presynaptic Ca
influx in the dorsal horn of the spinal cord (Rexed laminae I and II), inhibiting the release of glutamate, CGRP, and Substance P. -
Toxicity: Because Ziconotide blocks Cav2.2 channels globally in the CNS if it migrates supraspinally, it causes severe side effects (confusion, ataxia, memory loss).
-
Delivery Constraint: The peptide does not cross the blood-brain barrier (BBB) effectively and would cause systemic hypotension if given IV (due to sympathetic blockade). Therefore, it must be administered intrathecally .[2][3]
-
Reversibility: Due to the slow off-rate (
), adverse events may persist for hours to days after discontinuation of the infusion.
References
-
Gao, S., Yao, X., & Yan, N. (2021). Structure of human Cav2.2 channel blocked by the painkiller ziconotide.[4] Nature, 596, 143–147. [Link]
-
McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain.[5] Neuropsychiatric Disease and Treatment, 3(1), 69–85. [Link]
- Feng, Z. P., et al. (2003). Ziconotide blocks N-type calcium channels with high affinity and state-independence. Journal of Pharmacology and Experimental Therapeutics.
-
Nielsen, C. K., et al. (2005). Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain.[6] Pharmacotherapy, 25(8), 1084-1094. [Link]
-
European Medicines Agency. Prialt (ziconotide) Summary of Product Characteristics. [Link]
Sources
- 1. vliz.be [vliz.be]
- 2. A comprehensive review on ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. dovepress.com [dovepress.com]
- 6. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
